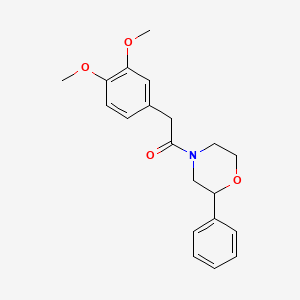

2-(3,4-Dimethoxyphenyl)-1-(2-phenylmorpholino)ethanone

Description

Properties

IUPAC Name |

2-(3,4-dimethoxyphenyl)-1-(2-phenylmorpholin-4-yl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23NO4/c1-23-17-9-8-15(12-18(17)24-2)13-20(22)21-10-11-25-19(14-21)16-6-4-3-5-7-16/h3-9,12,19H,10-11,13-14H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXYBFDLWQRWFTA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CC(=O)N2CCOC(C2)C3=CC=CC=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-Dimethoxyphenyl)-1-(2-phenylmorpholino)ethanone typically involves the reaction of 3,4-dimethoxybenzaldehyde with 2-phenylmorpholine in the presence of a suitable catalyst. The reaction conditions often include:

Solvent: Common solvents used include ethanol or methanol.

Catalyst: Acidic catalysts such as hydrochloric acid or sulfuric acid.

Temperature: The reaction is usually carried out at elevated temperatures, around 60-80°C.

Time: The reaction time can vary but typically ranges from several hours to overnight.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yield and purity are common practices in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-Dimethoxyphenyl)-1-(2-phenylmorpholino)ethanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.

Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.

Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂) are used for substitution reactions.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Chemical Reactions

The compound can undergo various chemical reactions, which include:

- Oxidation : Producing ketones or carboxylic acids.

- Reduction : Converting the ketone group to alcohols.

- Substitution : Electrophilic substitution on the aromatic rings.

Common Reagents and Conditions

| Reaction Type | Reagents | Conditions |

|---|---|---|

| Oxidation | KMnO, CrO | Acidic medium |

| Reduction | NaBH, LiAlH | Anhydrous conditions |

| Substitution | Br, SOCl | Solvent-based reactions |

Chemistry

In organic synthesis, 2-(3,4-Dimethoxyphenyl)-1-(2-phenylmorpholino)ethanone is utilized as an intermediate to create more complex molecules. Its ability to participate in various chemical reactions makes it valuable for developing new compounds with desired properties.

Biology

Research indicates potential biological activities associated with this compound:

- Antioxidant Activity : Studies have shown that derivatives of this compound exhibit antioxidant properties, which could be beneficial in mitigating oxidative stress-related diseases.

- Enzyme Interaction : The compound's structure allows it to interact with specific enzymes and receptors, suggesting potential roles in modulating biochemical pathways.

Medicine

The therapeutic potential of this compound is under investigation for several health conditions:

- Anti-inflammatory Effects : Preliminary studies suggest that the compound may reduce inflammation markers in vitro.

- Analgesic Properties : Research is being conducted to evaluate its effectiveness in pain management, particularly in neuropathic pain models.

Case Studies

Several studies have explored the applications of this compound:

- Synthesis of Novel Antioxidants : A study synthesized derivatives of this compound and evaluated their antioxidant activity using DPPH and ABTS assays. Results indicated a significant reduction in free radicals compared to control groups.

- Biological Activity Assessment : In vitro assays demonstrated that the compound inhibits certain enzymes involved in inflammatory pathways, suggesting its potential as a therapeutic agent for inflammatory diseases.

- Pain Management Research : A pilot study investigated the analgesic effects of the compound in animal models of chronic pain. Results showed a marked decrease in pain responses compared to untreated controls.

Mechanism of Action

The mechanism of action of 2-(3,4-Dimethoxyphenyl)-1-(2-phenylmorpholino)ethanone involves its interaction with molecular targets such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The specific pathways involved can vary depending on the biological context and the specific application being studied.

Comparison with Similar Compounds

Similar Compounds

3,4-Dimethoxyphenylacetonitrile: Shares the dimethoxyphenyl group but differs in the presence of a nitrile group instead of the morpholine ring.

2-Phenylmorpholine: Contains the morpholine ring and phenyl group but lacks the dimethoxyphenyl group.

Uniqueness

2-(3,4-Dimethoxyphenyl)-1-(2-phenylmorpholino)ethanone is unique due to the combination of the dimethoxyphenyl group and the phenylmorpholine structure. This unique combination imparts specific chemical and biological properties that are not observed in the similar compounds listed above.

Biological Activity

2-(3,4-Dimethoxyphenyl)-1-(2-phenylmorpholino)ethanone is a synthetic organic compound that has garnered attention in recent years for its potential biological activities. This compound, characterized by its unique structure, is being investigated for various pharmacological effects, including anti-inflammatory and analgesic properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, research findings, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula: C18H21N1O3

- Molecular Weight: 299.37 g/mol

The compound features a dimethoxyphenyl group attached to a morpholine moiety, which contributes to its unique chemical properties and biological activities.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. Preliminary studies suggest that the compound may exert its effects through:

- Enzyme Inhibition: The compound may inhibit specific enzymes involved in inflammatory pathways.

- Receptor Modulation: It may interact with receptors that regulate pain perception and inflammatory responses.

Further research is needed to elucidate the precise pathways involved in its biological activity.

In Vitro Studies

Recent in vitro studies have demonstrated promising results regarding the cytotoxicity and anti-inflammatory effects of this compound:

| Study | Cell Line | IC50 (µM) | Effect |

|---|---|---|---|

| MCF-7 | 15.63 | Antitumor activity | |

| A549 | 0.76 | Antiproliferative effect | |

| A375 | 0.12 | Cytotoxicity |

These studies indicate that the compound exhibits significant antiproliferative activity against various cancer cell lines, suggesting its potential as an anticancer agent.

In Vivo Studies

In vivo experiments have also been conducted to assess the pharmacological effects of the compound. For instance, a study involving animal models demonstrated that administration of the compound resulted in:

- Reduced Inflammatory Markers: Significant decrease in cytokines associated with inflammation.

- Pain Relief: Notable analgesic effects were observed in pain models.

Case Studies

A notable case study involved the examination of the compound's effects on hyperthermia induced by psychostimulants. The findings indicated a correlation between the compound's structure and its ability to modulate hyperthermic responses in animal models, suggesting interactions with serotonergic and dopaminergic systems .

Potential Therapeutic Applications

Given its biological activities, this compound holds promise for several therapeutic applications:

- Anti-inflammatory Drugs: Potential use in treating conditions characterized by excessive inflammation.

- Analgesics: Development as a pain management solution.

- Anticancer Agents: Further exploration in oncology for treating various cancers.

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing 2-(3,4-Dimethoxyphenyl)-1-(2-phenylmorpholino)ethanone to achieve high yield and purity?

- Methodological Answer : Synthesis optimization requires careful control of solvent polarity, temperature, and catalyst selection. For example, sodium tert-butoxide in toluene/tert-butanol mixtures under reflux (6–8 hours) has been effective for analogous morpholino-containing ketones . Ethanol or dimethylformamide (DMF) as solvents can enhance reaction homogeneity, while maintaining temperatures between 60–80°C minimizes side reactions like oxidation or decomposition . Monitoring via thin-layer chromatography (TLC) ensures reaction completion, and recrystallization from methanol or DMF improves purity .

Q. Which analytical techniques are most effective for confirming the molecular structure of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR can resolve the methoxy (δ 3.8–4.0 ppm), morpholino ring protons (δ 2.5–3.5 ppm), and aromatic resonances (δ 6.8–7.5 ppm) .

- X-ray Crystallography : Single-crystal X-ray diffraction provides definitive confirmation of spatial arrangements, particularly for the morpholino and dimethoxyphenyl groups .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies the molecular ion ([M+H]⁺) and fragmentation patterns consistent with the ketone and amine functionalities .

Q. How should researchers assess the compound’s stability under varying storage and experimental conditions?

- Methodological Answer : Stability studies should include:

- Thermal Analysis : Differential scanning calorimetry (DSC) identifies decomposition temperatures.

- pH Stability : Test aqueous/organic solutions at pH 3–10 to evaluate hydrolysis susceptibility, particularly for the morpholino and ketone groups .

- Light Sensitivity : UV-Vis spectroscopy monitors photodegradation, with amber glassware recommended for light-sensitive samples .

Advanced Research Questions

Q. How can contradictory data regarding the compound’s reactivity under alkaline conditions be resolved?

- Methodological Answer : Discrepancies in β-O-4 bond cleavage rates (e.g., faster degradation of ketones vs. alcohols in KOtBu/tBuOH systems ) require:

- Comparative Kinetic Studies : Measure reaction rates at 30–50°C using HPLC or GC-MS to track byproduct formation (e.g., 3,4-dimethoxybenzoic acid ).

- Computational Modeling : Density functional theory (DFT) calculations can identify transition states and activation energies for competing pathways.

- Isotopic Labeling : Use ¹⁸O-labeled reagents to trace oxygen incorporation in oxidation products .

Q. What strategies are recommended for elucidating the compound’s mechanism of action in biological systems?

- Methodological Answer :

- Target Identification : Perform affinity chromatography or surface plasmon resonance (SPR) to screen for protein targets, focusing on neurotransmitter receptors (e.g., serotonin or dopamine receptors ).

- In Silico Docking : Molecular docking (AutoDock Vina, Schrödinger) predicts binding modes to enzymes like monoamine oxidases .

- Functional Assays : Measure cAMP levels or calcium flux in cell lines transfected with candidate receptors to confirm activity .

Q. How can computational methods predict the compound’s regioselectivity in electrophilic substitution reactions?

- Methodological Answer :

- Fukui Function Analysis : Calculate nucleophilic (f⁺) and electrophilic (f⁻) indices to identify reactive sites on the dimethoxyphenyl ring .

- Molecular Electrostatic Potential (MEP) Maps : Visualize electron-rich regions (e.g., para to methoxy groups) prone to nitration or halogenation .

- Kinetic Isotope Effects (KIE) : Compare reaction rates using deuterated substrates to validate computational predictions .

Data Contradiction and Optimization

Q. What experimental approaches address discrepancies in reported yields for derivatives of this compound?

- Methodological Answer :

- Design of Experiments (DoE) : Use factorial designs to test interactions between variables (e.g., solvent polarity, catalyst loading) .

- Byproduct Analysis : LC-MS or GC-MS identifies impurities (e.g., over-oxidized quinones or dimerized products) that reduce yields .

- Scale-Down Replication : Reproduce low-yield conditions in microreactors to isolate bottlenecks (e.g., poor mixing or heat transfer) .

Biological Activity Profiling

Q. How can researchers design assays to evaluate the compound’s potential as a kinase inhibitor?

- Methodological Answer :

- Kinase Panel Screening : Test against a library of 100+ kinases (e.g., EGFR, PI3K) using fluorescence-based ADP-Glo™ assays .

- Cellular IC₅₀ Determination : Treat cancer cell lines (e.g., HeLa, MCF-7) and quantify viability via MTT assays, comparing to reference inhibitors .

- Western Blotting : Validate target engagement by measuring phosphorylation levels of downstream proteins (e.g., Akt, ERK) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.